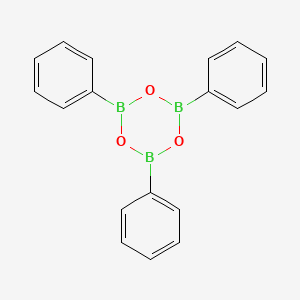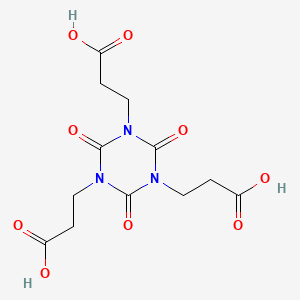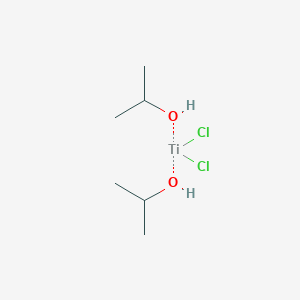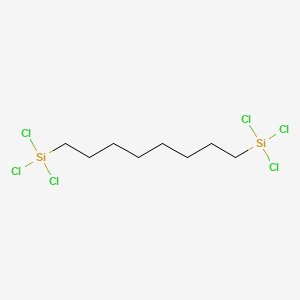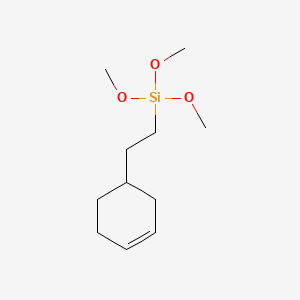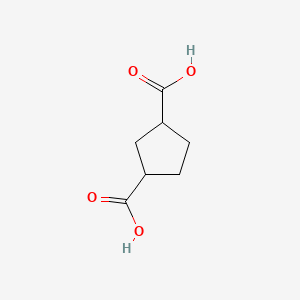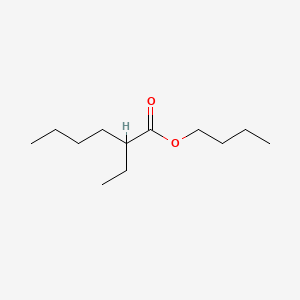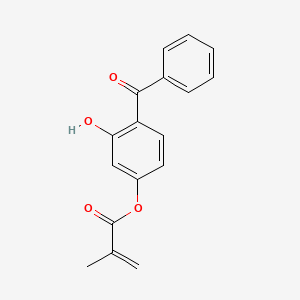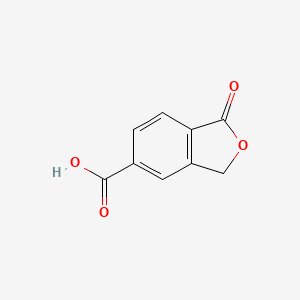
5-羧基邻苯二甲酰内酯
概述
描述
科学研究应用
5-Carboxyphthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, resins, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of citalopram, a well-known antidepressant drug.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
Mode of Action
It is known that it can be used as an intermediate in the synthesis of other compounds . For instance, it can be converted into 5-cyanophthalide through a reaction with a dehydrating agent and a sulfonamide . This conversion might involve interactions with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known to be involved in the synthesis of citalopram, a well-known antidepressant drug . This suggests that it may play a role in biochemical pathways related to neurotransmission and mood regulation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As an intermediate in the synthesis of citalopram, it may indirectly influence cellular processes related to mood regulation .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
5-Carboxyphthalide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, 5-Carboxyphthalide can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions are crucial for understanding the compound’s role in cellular metabolism and oxidative stress regulation .
Cellular Effects
The effects of 5-Carboxyphthalide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Carboxyphthalide can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense mechanisms. Additionally, the compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Carboxyphthalide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 5-Carboxyphthalide to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, 5-Carboxyphthalide has been shown to inhibit the activity of certain oxidoreductases, thereby reducing the production of ROS. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxyphthalide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Carboxyphthalide is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy and altered biochemical properties .
Dosage Effects in Animal Models
The effects of 5-Carboxyphthalide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects on cellular metabolism and oxidative stress responses. At higher doses, 5-Carboxyphthalide can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
5-Carboxyphthalide is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as oxidoreductases and dehydrogenases, which play key roles in these pathways. By modulating the activity of these enzymes, 5-Carboxyphthalide can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Carboxyphthalide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 5-Carboxyphthalide is critical for its biological activity, as it determines the compound’s accessibility to its target enzymes and biomolecules .
Subcellular Localization
The subcellular localization of 5-Carboxyphthalide is an important factor that influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, 5-Carboxyphthalide can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which direct the compound to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
5-Carboxyphthalide can be synthesized through various methods. One common method involves the reaction of terephthalic acid with paraformaldehyde in the presence of oleum (fuming sulfuric acid). The mixture is heated to a temperature range of 120-145°C, resulting in the formation of 5-carboxyphthalide . Another method involves the reduction of one of the carbonyl groups of trimellitic anhydride, which can be achieved through hydrogenation or electrochemical reduction .
Industrial Production Methods
In industrial settings, the production of 5-carboxyphthalide typically follows the same synthetic routes as mentioned above. The reaction conditions are optimized to achieve high yields and purity. The use of oleum and paraformaldehyde is common due to the efficiency and cost-effectiveness of the process .
化学反应分析
Types of Reactions
5-Carboxyphthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as thionyl chloride for chlorination and alkylamines for amination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phthalides.
相似化合物的比较
Similar Compounds
Phthalide: The parent compound of 5-carboxyphthalide, lacking the carboxyl group.
Trimellitic Anhydride: A precursor in the synthesis of 5-carboxyphthalide.
Citalopram: An antidepressant drug synthesized using 5-carboxyphthalide as an intermediate.
Uniqueness
5-Carboxyphthalide is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its carboxyl group at the 5-position provides unique reactivity compared to other phthalide derivatives .
属性
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUWCFGWYYRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197348 | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-29-4 | |
| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Carboxyphthalide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NF25F2LUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antibacterial applications of 5-Carboxyphthalide derivatives?
A1: While 5-Carboxyphthalide itself has not shown potent antibacterial activity in the presented research, a derivative, (2ʹS)-2-(2ʹ-hydroxypropyl)-5-methyl-7,8-dihydroxy-chromone, isolated from the mangrove-derived fungus Penicillium aculeatum demonstrated antibacterial activity against Salmonella* with a minimum inhibitory concentration (MIC) of 2.00 ± 0.02 μM []. This highlights the potential of modifying the 5-Carboxyphthalide structure to develop new antibacterial agents. Further research is needed to explore the structure-activity relationship and optimize the antibacterial activity of these derivatives.
Q2: How is 5-Carboxyphthalide used in the synthesis of pharmaceutical compounds?
A2: 5-Carboxyphthalide serves as a crucial starting material in synthesizing Citalopram []. The process involves reacting 5-Carboxyphthalide sequentially with a 4-halogen-fluorophenyl Grignard reagent and a 3-halogen-N, N-dimethylpropylamine Grignard reagent. The resulting compound then undergoes ring closure and subsequent transformations to yield Citalopram []. This synthetic route highlights the versatility of 5-Carboxyphthalide as a building block in complex molecule synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

